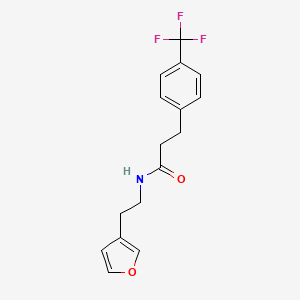

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

説明

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic amide derivative featuring a furan-3-yl ethylamine moiety linked via an amide bond to a 3-(4-(trifluoromethyl)phenyl)propanoyl group. The trifluoromethyl (CF₃) substituent on the phenyl ring enhances lipophilicity and metabolic stability, which are critical for bioavailability in pharmaceutical applications . The furan ring, a heterocyclic oxygen-containing aromatic system, may contribute to electronic interactions in biological targets.

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2/c17-16(18,19)14-4-1-12(2-5-14)3-6-15(21)20-9-7-13-8-10-22-11-13/h1-2,4-5,8,10-11H,3,6-7,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOSQHUCGJEFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCCC2=COC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps:

Formation of the furan-3-yl ethylamine: This can be achieved by reacting furan with ethylamine under suitable conditions.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced to the phenyl ring via electrophilic aromatic substitution using trifluoromethylating agents.

Amide bond formation: The final step involves coupling the furan-3-yl ethylamine with 3-(4-(trifluoromethyl)phenyl)propanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

Types of Reactions

N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.

科学的研究の応用

Medicinal Chemistry

1.1 Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide. Research indicates that derivatives of furan exhibit significant activity against various viral strains. For instance, compounds with similar structural features have shown efficacy against adenovirus and rotavirus, achieving reductions in viral load by significant percentages .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Viral Strain | Reduction (%) |

|---|---|---|

| Compound A | Adenovirus Type-7 | 56.7 |

| Compound B | Rotavirus Wa | 70 |

1.2 Anti-Cancer Activity

The trifluoromethyl group in this compound enhances its lipophilicity, potentially improving its interaction with cancer cell membranes. Preliminary studies suggest that similar compounds can inhibit tumor growth in various cancer cell lines, including breast and prostate cancers .

Case Study: Inhibition of Tumor Growth

A study involving a related compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at concentrations as low as 5 µM.

Material Science

2.1 Polymer Chemistry

The incorporation of furan derivatives into polymer matrices has been explored for developing advanced materials with unique properties. The presence of the furan ring can facilitate cross-linking reactions, leading to enhanced mechanical strength and thermal stability in polymer composites.

Table 2: Properties of Furan-Based Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Furan Resin A | 80 | 250 |

| Furan Resin B | 90 | 260 |

作用機序

The mechanism of action of N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Material Science: Its unique structure may contribute to the formation of stable polymers or other materials with desirable properties.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Propanamide Derivatives

The target compound can be compared to structurally related propanamides with modifications in the aromatic or alkyl side chains:

Key Observations :

- Aromatic Substituents: The trifluoromethyl group is a common feature in many analogs (e.g., ), enhancing hydrophobic interactions.

Physicochemical Properties

Hypothetical data based on structural analogs:

Spectral Data Comparison

生物活性

The compound N-(2-(furan-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan moiety, which is known for its potential in various biological applications, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. These compounds often exhibit IC50 values in the micromolar range, indicating potent activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.48 | MCF-7 |

| Compound B | 1.54 | HCT-116 |

| Reference Drug | 1.93 | MCF-7 |

These results suggest that modifications to the furan and trifluoromethyl groups can enhance biological activity, making them suitable candidates for further development as anticancer agents .

The mechanism of action for compounds with similar structures often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have indicated that these compounds can arrest cell proliferation at the G1 phase and trigger apoptosis by increasing caspase activity . Additionally, molecular docking studies have shown strong interactions between these compounds and specific receptors, which may contribute to their anticancer efficacy.

Urease Inhibition

Another area of interest is the urease inhibitory activity exhibited by furan-containing compounds. For example, certain furan chalcones have demonstrated promising urease inhibition with IC50 values significantly lower than that of reference drugs like thiourea:

| Compound | IC50 (μM) | Comparison Drug |

|---|---|---|

| Chalcone 4h | 16.13 ± 2.45 | Thiourea (21.25 ± 0.15) |

| Chalcone 4s | 18.75 ± 0.85 | Thiourea (21.25 ± 0.15) |

This suggests that the incorporation of furan rings can enhance the inhibitory properties against urease, which is relevant for therapeutic strategies targeting conditions like gastric ulcers .

Study on Antitumor Activity

In a comparative study involving several derivatives of furan-based compounds, researchers found that modifications at the para position of aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups (EWGs), such as trifluoromethyl, was crucial for enhancing anticancer properties .

Research on Antimicrobial Properties

Another study highlighted the antimicrobial potential of similar furan derivatives, where compounds were screened against various bacterial strains. The findings indicated that certain substitutions on the furan ring led to enhanced antimicrobial efficacy, suggesting a broad spectrum of biological activities associated with this chemical class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。